3,3-Diethyl-2,5-dimethylhexane
Description
Structure
3D Structure
Properties
CAS No. |
62184-94-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3-diethyl-2,5-dimethylhexane |
InChI |
InChI=1S/C12H26/c1-7-12(8-2,11(5)6)9-10(3)4/h10-11H,7-9H2,1-6H3 |
InChI Key |
XHDPVTDRZGCNFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(C)C)C(C)C |
Origin of Product |
United States |
Significance of Branched Alkanes in Contemporary Hydrocarbon Science
Branched alkanes are acyclic saturated hydrocarbons that feature alkyl groups attached to a central carbon chain. thoughtco.comwikipedia.org This branching has profound effects on their molecular properties and, consequently, their applications in modern hydrocarbon science.
One of the most critical roles of branched alkanes is in fuel technology. thoughtco.com The degree of branching in a hydrocarbon is directly related to its octane (B31449) rating, a measure of a fuel's ability to resist auto-ignition or "knocking" in an internal combustion engine. docbrown.infostackexchange.com Highly branched alkanes, such as isooctane (B107328) (2,2,4-trimethylpentane), have higher octane numbers because their complex structures are more resistant to the radical chain reactions that lead to premature combustion. stackexchange.com Processes like catalytic cracking and isomerization are employed in refineries to convert straight-chain alkanes into more desirable branched isomers, thereby enhancing the quality and performance of gasoline. thoughtco.comnumberanalytics.com
Beyond fuels, branched alkanes are integral to the formulation of advanced lubricants and specialty fluids. Their compact, non-linear structure disrupts the close packing that occurs with straight-chain molecules, which generally leads to lower freezing points and viscosities at low temperatures. nih.gov This makes them ideal for creating lubricants that maintain performance across a wide range of operating conditions.
In materials science, branched hydrocarbons serve as fundamental building blocks. The controlled synthesis of polymers with branched alkane side chains allows for the fine-tuning of material properties such as flexibility, melting point, and crystallinity. Furthermore, recent research has explored the use of highly branched alkanes in the production of phytochemical compounds for applications like heavy metal removal. wikipedia.org
Contextualization of 3,3 Diethyl 2,5 Dimethylhexane As a Model System for Complex Alkane Studies
3,3-Diethyl-2,5-dimethylhexane is a prime example of a highly branched alkane, possessing a C12 molecular formula (C₁₂H₂₆). Its structure features a hexane (B92381) backbone with two ethyl groups at the third carbon position and two methyl groups at the second and fifth positions. This specific arrangement of substituents makes it a valuable model compound for investigating the properties and behaviors of complex hydrocarbons.
In research, this compound is utilized as a reference compound in studies focused on the physical and chemical characteristics of branched alkanes. Its relative inertness, a hallmark of saturated hydrocarbons, also makes it a suitable solvent or carrier in certain biological assays where chemical non-interference is paramount. Furthermore, it can serve as a model in pharmacokinetic studies to help scientists understand how similar non-polar, hydrocarbon-based structures behave within biological systems.
The synthesis of this compound can be achieved through several routes, including the catalytic alkylation of 2,5-dimethylhexane (B165582) or the hydrogenation of 3,3-diethyl-2,5-dimethyl-3-hexene, providing pathways for its production for research purposes. The study of its synthesis and reactions, such as halogenation and combustion, contributes to the broader understanding of alkane chemistry.
Below are some of the computed and documented properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | nih.gov |
| Molecular Weight | 170.33 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 62184-94-5 | nih.govnist.gov |
| Boiling Point | Likely lower than its linear isomer (n-dodecane) due to branching. | N/A |
| Solubility | Reduced solubility in aqueous systems compared to less branched isomers. | N/A |
Current Research Gaps and Future Directions for Highly Branched Hydrocarbons
IUPAC Naming Conventions for Complex Branched Saturated Hydrocarbons
The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to ensure clear and unambiguous communication. pressbooks.pubwikipedia.org For complex branched saturated hydrocarbons like 3,3-Diethyl-2,5-dimethylhexane, these rules are applied in a stepwise manner to derive the final name. youtube.comlibretexts.org
The primary steps in IUPAC nomenclature for alkanes are:
Identify the Parent Hydrocarbon Chain: The longest continuous chain of carbon atoms determines the base name of the alkane. pressbooks.publibretexts.org This may require careful examination, as the chain can "turn corners" within the molecular structure. youtube.com If two or more chains have the same maximum length, the chain with the greater number of substituents is chosen as the parent chain. pressbooks.pub
Number the Parent Chain: The carbon atoms of the parent chain are numbered consecutively from one end to the other. libretexts.org Numbering begins at the end that gives the substituents the lowest possible locants (numbers). chemistrysteps.com If there is a tie, the numbering is chosen to give the second substituent the lower number. pressbooks.pub
Identify and Name the Substituents: Any groups attached to the parent chain are considered substituents. chemistrysteps.com These alkyl groups are named by replacing the "-ane" suffix of the corresponding alkane with "-yl". libretexts.org For example, a one-carbon substituent is a methyl group, and a two-carbon substituent is an ethyl group.
Alphabetize the Substituents: When multiple different substituents are present, they are listed in alphabetical order, not numerical order. libretexts.org Prefixes like "di-", "tri-", and "tetra-", which indicate the number of identical substituents, are ignored for alphabetization purposes. However, prefixes like "iso-" and "cyclo-" are considered part of the substituent name and are used for alphabetization. libretexts.org
Assemble the Full Name: The complete name is written as a single word. Numbers are separated from letters by hyphens, and numbers are separated from each other by commas. libretexts.org
For more complex, branched substituents, the substituent itself is named as if it were a separate compound, with the carbon atom attached to the parent chain numbered as 1. libretexts.orgyoutube.com This complex substituent name is then enclosed in parentheses. libretexts.org
Constitutional Isomerism within the C12H26 Alkane Family and Related Structures
Constitutional isomers are compounds that share the same molecular formula but have different structural formulas, meaning the atoms are connected in a different order. fiveable.mequora.com The molecular formula C12H26, which corresponds to dodecane (B42187), has a remarkable 355 constitutional isomers. wikipedia.orgucla.edu This high number illustrates the vast structural diversity possible with a relatively small number of carbon atoms.
Structural Diversity of Diethyl-dimethyl-hexanes and Related Isomers
Within the large family of C12H26 isomers, there are numerous specific structural types. For instance, several constitutional isomers exist under the general classification of diethyl-dimethyl-hexane. These isomers all have a hexane (B92381) parent chain with two ethyl groups and two methyl groups attached at various positions. The specific placement of these alkyl groups leads to distinct molecules with unique properties.
Some examples of constitutional isomers with the molecular formula C12H26 include:
n-Dodecane nih.gov
2-Methylundecane kentchemistry.com
3,3-Diethyl-2-methylhexane kentchemistry.com
3,4-Diethyl-3-methylhexane kentchemistry.com
2,2,4,6,6-Pentamethylheptane guidechem.com
2,2-Dimethyldecane guidechem.com
The table below showcases a few constitutional isomers of C12H26, highlighting their different structural arrangements.
| IUPAC Name | Parent Chain | Substituents |
| This compound | Hexane | Two ethyl groups at C3, two methyl groups at C2 and C5 |
| 3,4-Diethyl-2,2-dimethylhexane | Hexane | Two ethyl groups at C3 and C4, two methyl groups at C2 |
| 2,3,3-trimethylnonane | Nonane | Three methyl groups at C2, C3, and C3 |
| 4-propyloctane | Octane (B31449) | One propyl group at C4 |
Challenges in Distinguishing Alkane Isomers through Chemical Connectivity Mapping
The sheer number of constitutional isomers for a given alkane formula presents a significant challenge in distinguishing them based solely on their chemical connectivity. youtube.com As the number of carbon atoms increases, the number of possible isomers grows exponentially. youtube.com While spectroscopic techniques like NMR and mass spectrometry are invaluable tools for structure elucidation, determining the exact connectivity of highly branched and complex alkanes can still be a demanding task. The subtle differences in the chemical environments of atoms in different isomers require careful analysis of spectral data.
Stereochemical Principles Applied to Highly Branched Alkane Systems
Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. fiveable.me Even when the connectivity is the same, molecules can exist as different stereoisomers if their atoms are arranged differently in space. fiveable.me
Chirality and Stereoisomerism in Substituted Hexane Derivatives
A molecule is chiral if it is non-superimposable on its mirror image. fiveable.me The most common source of chirality in alkanes is the presence of a stereocenter, which is a carbon atom bonded to four different groups. For a substituted hexane derivative like this compound, the presence of stereocenters can lead to the existence of multiple stereoisomers.
In the case of this compound, carbon atoms 2 and 5 are potential stereocenters. Each of these carbons is attached to a hydrogen atom, a methyl group, and two different alkyl fragments of the main chain. Therefore, this molecule can exist as different stereoisomers.
Diastereomeric and Enantiomeric Relationships in Branched Alkane Configurations
When a molecule has multiple stereocenters, several types of stereoisomeric relationships are possible:
Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comorganicchemistrytutor.com They have identical physical properties (melting point, boiling point, etc.) except for their interaction with plane-polarized light. fiveable.me
Diastereomers: These are stereoisomers that are not mirror images of each other. masterorganicchemistry.comlibretexts.org Diastereomers have different physical properties. libretexts.org
For a molecule with 'n' stereocenters, the maximum number of possible stereoisomers is 2^n. For this compound, with two stereocenters, there is a possibility of up to four stereoisomers. These stereoisomers would consist of pairs of enantiomers and pairs of diastereomers. For example, the (2R, 5R) and (2S, 5S) isomers would be enantiomers, while the (2R, 5R) and (2R, 5S) isomers would be diastereomers.
The table below illustrates the possible stereoisomeric relationships for a molecule with two stereocenters, such as this compound.
| Stereoisomer 1 | Stereoisomer 2 | Relationship |
| (2R, 5R) | (2S, 5S) | Enantiomers |
| (2R, 5S) | (2S, 5R) | Enantiomers |
| (2R, 5R) | (2R, 5S) | Diastereomers |
| (2R, 5R) | (2S, 5R) | Diastereomers |
| (2S, 5S) | (2R, 5S) | Diastereomers |
| (2S, 5S) | (2S, 5R) | Diastereomers |
Advanced Synthetic Methodologies for this compound and Analogous Complex Alkanes
The synthesis of highly branched alkanes, such as this compound, which possesses a quaternary carbon center, presents unique challenges in organic chemistry. These structures are of significant interest in fuel science due to their high octane ratings and favorable combustion properties. This article explores advanced synthetic strategies for the construction of this compound and similarly complex alkanes, focusing on the formation of sterically hindered carbon skeletons.
Sophisticated Spectroscopic and Chromatographic Characterization Techniques for Complex Branched Alkanes
High-Resolution Chromatographic Separations for Complex Hydrocarbon Mixtures
Gas chromatography is a cornerstone technique for separating volatile and semi-volatile compounds. However, the immense complexity of hydrocarbon mixtures, where numerous isomers have very similar boiling points, necessitates advanced, high-resolution chromatographic methods. core.ac.uk
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Alkane Isomer Resolution
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful separation technique that provides a significant enhancement in peak capacity and resolution compared to traditional one-dimensional GC. rsc.orgchromatographyonline.com In a GC×GC system, the entire sample is subjected to two distinct and orthogonal separation stages. rsc.org This is achieved by linking two columns with different stationary phases (e.g., a non-polar column followed by a polar column) via a modulator. rsc.orgcopernicus.org The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column. copernicus.org
This dual-separation mechanism is particularly valuable for resolving the components of complex hydrocarbon mixtures. researchgate.net The first dimension typically separates compounds based on their volatility (boiling point), while the second dimension provides separation based on polarity. copernicus.org This results in a structured two-dimensional chromatogram where chemically related compounds, such as homologues or isomers, elute in distinct patterns, aiding in their identification. researchgate.net For branched alkanes like 3,3-Diethyl-2,5-dimethylhexane, which co-elute with numerous other dodecane (B42187) isomers in a single-column setup, GC×GC can effectively resolve them from other structural isomers and hydrocarbon classes (e.g., cycloalkanes and aromatics). acs.orgmosh-moah.de The enhanced resolution also reduces chemical noise and improves sensitivity, allowing for the detection of trace-level isomers. researchgate.netazom.com
Table 1: Comparison of GC vs. GC×GC for Complex Mixture Analysis
| Feature | Conventional 1D GC | Comprehensive 2D GC (GC×GC) |
| Separation Principle | Single column separation, primarily by boiling point. | Two orthogonal columns (e.g., volatility then polarity). copernicus.org |
| Peak Capacity | Limited, leading to co-elution in complex mixtures. core.ac.uk | Significantly higher, resolving thousands of compounds. copernicus.org |
| Resolution | Often insufficient for resolving complex isomers. core.ac.uk | Greatly enhanced, allowing separation of structurally similar compounds. acs.org |
| Sensitivity | Standard. | Enhanced due to cryogenic focusing in the modulator. azom.com |
| Data Visualization | One-dimensional chromatogram (peaks over time). | Two-dimensional contour plot (structured chemical group patterns). mosh-moah.deazom.com |
High-Temperature Gas Chromatography (HTGC) for High Molecular Weight Alkanes
High-Temperature Gas Chromatography (HTGC) extends the analytical range of GC to include high-boiling, high molecular weight compounds, including large branched alkanes beyond C40. researchgate.netresearchgate.net Standard GC systems are typically limited to analyzing hydrocarbons up to approximately C35-C40 due to temperature constraints of the column, injector, and detector. researchgate.net HTGC utilizes specialized equipment, including thermally stable capillary columns (often made of stainless steel or coated with high-temperature stationary phases), ovens capable of reaching temperatures above 400°C, and robust detectors to analyze these less volatile compounds. researchgate.netnih.gov
Advanced Mass Spectrometry (MS) in Molecular Structure Elucidation of Branched Alkanes
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. For complex branched alkanes, advanced MS techniques are required to achieve the necessary resolution and fragmentation detail.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Ultrahigh Resolution
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is the pinnacle of high-resolution mass spectrometry, offering unparalleled mass accuracy and resolving power. dtic.milwikipedia.orgnih.gov This technique is particularly suited for the analysis of extremely complex mixtures like crude oil, a field often referred to as "petroleomics". dtic.mil In FT-ICR MS, ions are trapped in a Penning trap within a powerful superconducting magnet. wikipedia.org The cyclotron frequency of an ion is inversely proportional to its mass-to-charge ratio (m/z). By measuring these frequencies, the instrument can determine the masses of the ions with exceptional precision. wikipedia.org
The ultrahigh resolution of FT-ICR MS allows for the differentiation of isobaric species—molecules that have the same nominal mass but different elemental compositions. acs.org For a highly branched C12H26 isomer like this compound (exact mass ~170.203), FT-ICR MS can easily distinguish it from other nearby compounds with different elemental formulas (e.g., those containing oxygen or nitrogen) that might be present in a complex sample. nih.gov This capability is critical for assigning unambiguous molecular formulas to thousands of individual components in a mixture without prior chromatographic separation. nih.govpnnl.gov
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragment ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, ions of a specific m/z, known as precursor ions, are selected by the first mass analyzer. wikipedia.orgyoutube.com These selected ions are then fragmented, typically through collision-induced dissociation (CID), where they collide with an inert gas. youtube.comunt.edu The resulting fragment ions, or product ions, are then analyzed by a second mass analyzer. wikipedia.org
This technique is highly effective for characterizing branched alkanes. The fragmentation patterns of alkanes are directly related to their structure. Fragmentation preferentially occurs at points of branching because this leads to the formation of more stable secondary or tertiary carbocations. ic.ac.uk For an isomer like this compound, MS/MS would reveal a unique fragmentation pattern based on the cleavage of bonds adjacent to its quaternary and tertiary carbon atoms. By analyzing the masses of the product ions, the branching points and the arrangement of alkyl groups within the molecule can be deduced, allowing for differentiation between various C12H26 isomers that might be indistinguishable by other means. researchgate.net
Gas Chromatography-Electron Ionization Mass Spectrometry (GC/EI-MS) for Hydrocarbon Group Characterization
Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC/EI-MS) is a widely used and robust technique for the analysis of complex hydrocarbon mixtures. nih.govacs.org As compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are bombarded with high-energy electrons (typically 70 eV). scioninstruments.com This process, known as electron ionization (EI), is energetic and causes extensive and reproducible fragmentation of the molecules. scioninstruments.com
The resulting mass spectrum is a fingerprint of the molecule, containing the molecular ion (if stable enough to be observed) and a series of fragment ions. spectroscopyonline.com For alkanes, the fragmentation patterns are highly characteristic. Unbranched alkanes show a series of peaks separated by 14 Da (corresponding to CH2 groups). ic.ac.uk Branched alkanes, however, show enhanced fragmentation at the branching points. ic.ac.uk For example, the mass spectrum of a branched dodecane isomer like this compound would be expected to show prominent peaks corresponding to the stable carbocations formed by the loss of ethyl and other alkyl groups at the 3- and 5-positions. By comparing these fragmentation patterns to spectral libraries (like those from NIST and Wiley), individual isomers can often be identified. scioninstruments.com
Table 2: Expected Characteristic EI-MS Fragments for a Branched Dodecane (C12H26)
| m/z Value | Ion Formula | Likely Origin from Branched Structure |
| 43 | C3H7+ | Propyl fragment |
| 57 | C4H9+ | Butyl fragment (loss of C8H17) |
| 71 | C5H11+ | Pentyl fragment (loss of C7H15) |
| 85 | C6H13+ | Hexyl fragment (loss of C6H13) |
| 141 | C10H21+ | Loss of an ethyl group (C2H5) |
| 170 | C12H26+ | Molecular Ion (often weak or absent in highly branched alkanes) ic.ac.uk |
| Note: This table represents typical fragments for branched alkanes; the relative intensity of these peaks would be specific to the exact isomeric structure. youtube.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structural determination of complex organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a comprehensive picture of the atomic connectivity and chemical environment within this compound can be obtained.
In the ¹H NMR spectrum of a branched alkane like this compound, the aliphatic protons resonate in the upfield region, typically between 0.7 and 1.5 ppm. The precise chemical shift of each proton is influenced by its local electronic environment and the substitution pattern of the carbon to which it is attached. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups exhibit distinct chemical shift ranges. Generally, protons on more substituted carbons are slightly deshielded and appear at a higher chemical shift (downfield). For instance, methine protons (R₃CH) are typically found around 1.5 ppm, methylene protons (R₂CH₂) at approximately 1.3 ppm, and methyl protons (RCH₃) around 0.9 ppm. In this compound, one would expect to see overlapping signals corresponding to the different types of protons present in the molecule,
Computational and Theoretical Investigations of 3,3 Diethyl 2,5 Dimethylhexane Conformation and Energetics
Conformational Analysis of Highly Branched Hexanes and Analogues
The study of the energetics of different spatial arrangements of atoms resulting from rotations about single bonds is known as conformational analysis. introorganicchemistry.com For a complex molecule like 3,3-diethyl-2,5-dimethylhexane, the principles governing simpler alkanes are extended to a more intricate system. The most favorable conformation for any alkane is one where the carbon-carbon bonds are in staggered arrangements and large substituents are positioned anti to one another. unizin.orgpressbooks.pub
Rotation around a carbon-carbon single bond is not entirely free. lumenlearning.com It is hindered by an energy barrier, often referred to as the torsional barrier. pressbooks.pub This resistance to rotation originates from torsional strain, which is the repulsion between the electron clouds of bonds on adjacent carbon atoms. libretexts.org In the simplest alkane, ethane, the energy difference between the most stable (staggered) and least stable (eclipsed) conformations is approximately 12 kJ/mol, which represents the barrier to rotation. lumenlearning.com
The origin of these rotational barriers is a subject of ongoing study, with two major competing models being steric repulsion and hyperconjugation. researchgate.netscite.ai The steric repulsion model posits that the barrier arises from repulsive forces between overlapping electron clouds when atoms are brought too close together. libretexts.orgresearchgate.net The hyperconjugation model suggests that the staggered conformation is stabilized by favorable interactions between occupied and unoccupied molecular orbitals. researchgate.net However, many studies conclude that steric effects play the dominant role in the rotational barriers of alkanes. researchgate.netscite.ai For larger and more substituted alkanes, these barriers increase due to more significant interactions. pressbooks.pub
Different spatial arrangements of atoms that can be converted into one another by rotation about single bonds are called conformations. introorganicchemistry.com These are often visualized using Newman projections, which view the molecule along a specific carbon-carbon bond axis. introorganicchemistry.com
There are two primary types of conformations:
Staggered Conformation: The substituents on the front carbon are positioned at a 60° dihedral angle relative to the substituents on the back carbon. This arrangement minimizes repulsive forces and is energetically favorable. introorganicchemistry.comlumenlearning.com
Eclipsed Conformation: The substituents on the front carbon are aligned with (dihedral angle of 0°) the substituents on the back carbon. This maximizes torsional strain and is energetically unfavorable. introorganicchemistry.comlumenlearning.com
In alkanes larger than ethane, not all staggered or eclipsed conformations have the same energy. unizin.orgpressbooks.pub For example, in butane (B89635), there are two distinct staggered conformations:
Anti Conformation: The two bulky methyl groups are positioned 180° apart. This is the most stable conformation as it minimizes steric repulsion. unizin.orglibretexts.org
Gauche Conformation: The two methyl groups are 60° apart. While still staggered, this conformation is higher in energy than the anti conformation due to a repulsive interaction known as steric strain between the adjacent methyl groups. unizin.orglibretexts.org
Similarly, there are different eclipsed conformations with varying energy levels depending on which groups are eclipsing each other. introorganicchemistry.com In a multi-substituted alkane like this compound, the number of possible conformations is vast, but the most stable ones will always seek to minimize both torsional and steric strain by keeping the largest groups (ethyl and isopropyl) in staggered and, ideally, anti-arrangements relative to each other.
Steric effects arise from the spatial arrangement of atoms and the repulsive interactions that occur when non-bonded atoms are forced closer than their atomic radii allow. unizin.orgwikipedia.org This phenomenon, also known as steric hindrance, is a crucial factor in determining the shape and stability of branched hydrocarbons. libretexts.orgwikipedia.org
In a molecule like this compound, the central C3 carbon is highly crowded with two ethyl groups and is adjacent to a carbon (C2) with a methyl group. Rotation around the C2-C3 and C3-C4 bonds will be significantly influenced by steric repulsion. Conformations that bring the bulky ethyl groups into close proximity with each other or with the methyl and isopropyl groups will be highly destabilized. libretexts.org These non-bonded repulsions force the molecule to adopt a geometry that maximizes the distance between these large substituents. libretexts.org The stability of sterically crowded molecules depends on a delicate balance between attractive dispersion forces and repulsive exchange interactions. nih.gov While often viewed as purely repulsive, some research suggests that in very crowded systems, stabilizing dispersion forces can increase more than the counteracting repulsions, leading to a phenomenon termed "steric attraction". nih.gov
The energy costs associated with these interactions can be estimated, providing a semi-quantitative way to assess the relative stability of different conformers. libretexts.org
| Interaction | Cause | Energy Cost (kJ/mol) |
|---|---|---|
| H ↔ H eclipsed | Torsional strain | 4.0 |
| H ↔ CH₃ eclipsed | Mostly torsional strain | 6.0 |
| CH₃ ↔ CH₃ eclipsed | Torsional and steric strain | 11.0 |
| CH₃ ↔ CH₃ gauche | Steric strain | 3.8 |
Data sourced from analyses of simple alkanes like butane and propane. pressbooks.publibretexts.org Note that interactions involving larger groups, such as the ethyl groups in this compound, would incur a significantly higher energy cost.
Quantum Chemical Calculations for Molecular Structure and Energetics
To accurately model the complex interplay of forces within a molecule like this compound, scientists employ quantum chemical calculations. These methods solve the Schrödinger equation (or a simplified form of it) to determine molecular structure and energy. mdpi.com
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data, apart from fundamental constants. mdpi.com These methods aim to provide a highly accurate description of the electronic structure of a molecule.
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy (a minimum on the potential energy surface). semanticscholar.org One widely used ab initio method for this purpose is Møller-Plesset perturbation theory, particularly at the second order (MP2). The MP2 method improves upon the basic Hartree-Fock (HF) method by including a correction for electron correlation—the way electrons interact and avoid each other. This inclusion is crucial for accurately calculating the non-bonded interactions, such as dispersion forces, that are vital for understanding the stability of branched alkanes. nih.gov Coupled with a sufficiently large basis set (a set of mathematical functions used to build molecular orbitals), MP2 calculations can yield highly reliable molecular geometries and relative conformational energies. researchgate.net
Density Functional Theory (DFT) is another powerful quantum chemical method that has become exceptionally popular due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex wave function of a many-electron system, DFT calculates the total energy based on the system's electron density. researchgate.net
DFT is particularly well-suited for exploring the conformational energy landscape of molecules. nih.gov By performing a series of calculations where a specific dihedral angle is systematically varied (a "potential energy scan"), researchers can map out the energy profile for bond rotation. This allows for the identification of all energy minima (stable conformers) and transition states (energy maxima, or rotational barriers) connecting them. researchgate.net Various "functionals" (approximations for the exchange and correlation energy) are available within DFT, such as B3LYP and M06-2X, with some being better suited for describing the non-covalent interactions that govern alkane conformations. nih.govacs.org For instance, dispersion-corrected DFT functionals are often necessary to accurately model the attractive forces between bulky hydrocarbon groups. researchgate.net
Theoretical Models for Thermochemical Properties of Branched Alkanes
The thermochemical properties of branched alkanes like this compound are crucial for understanding their stability and reactivity. Theoretical models provide a powerful means to estimate these properties, especially for complex molecules where experimental measurements may be challenging. These models are broadly categorized into group additivity methods and more sophisticated computational chemistry approaches.
Group additivity methods, pioneered by Benson, estimate thermochemical properties such as enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) by summing the contributions of individual atoms or groups of atoms within the molecule. For highly branched alkanes, corrections for steric interactions and gauche conformations are often necessary to improve accuracy.
More advanced computational methods, such as ab initio calculations and Density Functional Theory (DFT), offer a more detailed and accurate prediction of thermochemical properties. nih.gov These methods solve the electronic Schrödinger equation to determine the molecule's electronic structure and energy. From these fundamental calculations, a wide range of thermodynamic data can be derived. For instance, DFT has been used to analyze the steric and electrostatic energies in branched alkanes, revealing that branched isomers are often thermodynamically more stable than their linear counterparts due to a combination of electrostatic and correlation effects. nih.gov
Machine learning models have also emerged as a powerful tool for predicting the thermochemical properties of hydrocarbons. acs.orgnih.gov These models are trained on large datasets of known experimental or high-level computational data and can predict the properties of new molecules with high accuracy. acs.orgnih.gov Linear regression models, for example, have been successfully applied to predict the thermochemical properties of long-chain alkanes by using second-order groups as independent variables to account for interactions between neighboring atoms. acs.orgnih.gov
A hypothetical data table below illustrates the kind of thermochemical data that can be obtained for this compound and its isomers using such theoretical models.
Table 1: Predicted Thermochemical Properties of Dodecane (B42187) Isomers at 298.15 K and 1 atm
| Compound | IUPAC Name | ΔHf° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |
| C12H26 | n-dodecane | -291.0 | 543.1 | 376.4 |
| C12H26 | 2-methylundecane | -297.5 | 535.2 | 372.1 |
| C12H26 | This compound | -315.2 | 510.8 | 365.7 |
| C12H26 | 2,2,4,6,6-pentamethylheptane | -325.1 | 495.3 | 360.2 |
Note: The values for this compound and other branched isomers are illustrative and represent typical trends observed for branched alkanes, indicating that increased branching generally leads to a more negative enthalpy of formation.
Molecular Dynamics Simulations for Conformational Ensemble Sampling
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space. By simulating the atomic motions based on a given force field, MD can generate a representative ensemble of conformations that the molecule is likely to adopt at a given temperature.
The process begins with the definition of a force field, which is a set of potential energy functions and parameters that describe the interactions between atoms in the system. For alkanes, force fields like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly used. The system is then typically placed in a simulation box, often with periodic boundary conditions to mimic a bulk environment, and the equations of motion are integrated numerically over a specified time period.
Table 2: Representative Dihedral Angles and Relative Energies of Low-Energy Conformers of this compound from a Hypothetical MD Simulation
| Conformer | C2-C3-C4-C5 Dihedral Angle (°) | C4-C5-C6-C7 Dihedral Angle (°) | Relative Potential Energy (kJ/mol) |
| 1 | 178.5 | 62.1 | 0.0 |
| 2 | 65.2 | 175.4 | 3.8 |
| 3 | -63.8 | 60.5 | 5.2 |
| 4 | 179.1 | -61.3 | 4.1 |
Note: This table presents hypothetical data illustrating the types of results obtained from MD simulations. The dihedral angles refer to the carbon backbone, and the relative energies indicate the stability of different spatial arrangements.
Correlation Between Theoretical Predictions and Spectroscopic Observables
A critical validation of theoretical and computational models is the comparison of their predictions with experimental spectroscopic data. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman).
NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus, which are highly sensitive to the local electronic environment. By averaging the predicted chemical shifts over the conformational ensemble obtained from MD simulations, a more accurate comparison with experimental spectra can be achieved. Discrepancies between predicted and observed chemical shifts can provide insights into the accuracy of the computational model and the conformational preferences of the molecule.
Vibrational Spectroscopy: Theoretical calculations, particularly using DFT, can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated vibrational spectrum with the experimental IR or Raman spectrum, one can assign the observed spectral bands to specific molecular motions. This correlation is crucial for interpreting the experimental spectra and can also be used to refine the force fields used in MD simulations.
Table 3: Hypothetical Correlation of Predicted and Observed Spectroscopic Data for this compound
| Spectroscopic Observable | Theoretical Prediction (Illustrative) | Experimental Observation (Expected) |
| ¹H NMR Chemical Shift (CH₃ at C2) | 0.85 ppm | ~0.9 ppm |
| ¹³C NMR Chemical Shift (quaternary C3) | 45.2 ppm | ~40-50 ppm |
| IR Vibrational Frequency (C-H stretch) | 2950-2980 cm⁻¹ | ~2850-3000 cm⁻¹ |
| IR Vibrational Frequency (C-C stretch) | 1150-1250 cm⁻¹ | ~1100-1300 cm⁻¹ |
Note: The theoretical predictions are representative values that would be obtained from computational models. The experimental values are expected ranges for similar branched alkanes.
By integrating these computational and theoretical approaches, a comprehensive understanding of the structure, energetics, and spectroscopic properties of this compound can be achieved.
Reactivity Profiles and Mechanistic Pathways of Branched Alkanes
C-H Bond Activation Mechanisms in Branched Alkanes
Carbon-hydrogen (C-H) bond activation is a pivotal process in organic chemistry that transforms inert alkanes into functionalized molecules. wikipedia.org This process can be initiated through several mechanisms, with radical abstraction and catalytic functionalization being the most prominent for branched alkanes.
Free radical reactions, such as halogenation, represent a classic pathway for alkane functionalization. The mechanism proceeds via a chain reaction involving initiation, propagation, and termination steps. The key selectivity-determining step is the hydrogen abstraction by a halogen radical to form an alkyl radical. masterorganicchemistry.com
The stability of the resulting alkyl radical dictates the regioselectivity of the reaction. For alkanes, the order of radical stability is tertiary > secondary > primary, which is inversely correlated with the C-H bond dissociation energy (BDE). Consequently, tertiary C-H bonds are preferentially abstracted over secondary and primary ones. masterorganicchemistry.com In a molecule like 3,3-Diethyl-2,5-dimethylhexane, there are primary, secondary, and tertiary C-H bonds, leading to a predictable pattern of reactivity.
The selectivity of this process is also highly dependent on the nature of the attacking radical. For instance, a bromine radical (Br•) is less reactive and therefore more selective than a chlorine radical (Cl•). A bromine radical will preferentially abstract the most weakly bound hydrogen atom, whereas a chlorine radical is less discriminating. masterorganicchemistry.com
Table 1: Comparison of C-H Bond Dissociation Energies and Radical Halogenation Selectivity
| C-H Bond Type | Example Alkane Fragment | Bond Dissociation Energy (kcal/mol) | Relative Reactivity (Chlorination at 25°C) | Relative Reactivity (Bromination at 125°C) |
| Primary (1°) | CH₃–H | ~104 | 1 | 1 |
| Secondary (2°) | (CH₃)₂CH–H | ~95 | 3.9 | 82 |
| Tertiary (3°) | (CH₃)₃C–H | ~91 | 5.2 | 1640 |
Data compiled from various sources on alkane reactivity.
Overcoming the high activation energy of C-H bond cleavage can also be achieved using transition metal catalysts. u-tokyo.ac.jp These methods offer pathways for direct and selective functionalization under milder conditions than radical reactions. nih.gov Common mechanisms include oxidative addition, sigma-bond metathesis, and metal-carbene insertion. wikipedia.orgacs.orgrsc.org
In the context of a highly branched alkane like this compound, steric hindrance plays a crucial role in catalytic reactions. The bulky alkyl groups surrounding the tertiary and even some secondary C-H bonds can impede the approach of a large catalyst complex. This steric effect can sometimes reverse the expected reactivity, favoring the activation of less-hindered primary or secondary C-H bonds. u-tokyo.ac.jp
For example, iridium-based catalysts have been developed for the borylation of alkanes, which show a preference for terminal, sterically accessible C-H bonds. wikipedia.org Similarly, iron-catalyzed carbene-transfer reactions can differentiate between various C-H bonds, though the selectivity in complex substrates remains a challenge. mdpi.com
Oxidative Transformation Pathways of Saturated Branched Hydrocarbons
The oxidation of saturated hydrocarbons into more valuable products like alcohols and ketones is a significant industrial process. googleapis.comgoogle.com These transformations can be achieved using various oxidizing agents and catalytic systems. The reaction pathways are often complex and can involve radical intermediates or metal-oxo species.
For branched alkanes, oxidation typically follows the reactivity trend of C-H bonds (tertiary > secondary > primary). For instance, oxidation with reagents like potassium permanganate (B83412) or chromic acid under vigorous conditions will preferentially occur at the tertiary carbon atom.
More selective and milder catalytic systems have been developed. Titanium-containing silicalites, for example, can catalyze the oxidation of alkanes with hydrogen peroxide to yield alcohols and ketones. googleapis.comgoogle.com These heterogeneous catalysts can offer shape selectivity, potentially favoring the oxidation of less sterically hindered positions. Other systems involving transition metal complexes, such as those of palladium or iridium, can catalyze oxidation with various peroxides, often proceeding through mechanisms that involve alkyl radical formation. researchgate.net
In the case of this compound, oxidation would be expected to yield a mixture of products, with initial attack favored at the two tertiary C-H bonds at positions 2 and 5. Further oxidation could lead to cleavage of C-C bonds.
Mechanistic Studies of Specific Reactions Involving Highly Branched Alkane Precursors
While specific mechanistic studies on this compound are not widely documented, research on similar highly branched structures provides valuable insights. For example, the combustion chemistry of 2,5-dimethylhexane (B165582) has been studied to understand how branching affects fuel reactivity. osti.gov These studies show that the presence of tertiary C-H bonds leads to different radical propagation pathways compared to linear alkanes, influencing ignition properties. osti.gov
Furthermore, adamantane (B196018) and its derivatives are often used as model compounds for studying C-H functionalization at tertiary positions due to their rigid structure and multiple equivalent tertiary C-H bonds. Studies on adamantane have elucidated the mechanisms of oxidation and halogenation, confirming the high reactivity of the tertiary C-H bond and providing a basis for understanding selectivity in more complex acyclic systems. datapdf.com The principles derived from these studies, such as the high selectivity for tertiary positions in radical reactions, are directly applicable to predicting the behavior of this compound.
Environmental Transformation Mechanisms of Branched Alkanes in Natural Systems
Microbial Biodegradation Pathways of Branched Alkanes
The biodegradation of alkanes is a critical natural attenuation process. However, the degradation rates and pathways are highly dependent on the alkane's structure. Branched alkanes, such as 3,3-Diethyl-2,5-dimethylhexane, are generally more resistant to microbial attack than their linear counterparts due to steric hindrance. The presence of a quaternary carbon atom at the C3 position and methyl branching at C2 and C5 presents a significant challenge for microbial enzymes.
Aerobic Degradation Mechanisms via Monooxygenase and Dioxygenase Systems
Under aerobic conditions, the initial step in alkane degradation is the activation of a C-H bond and the introduction of oxygen, a reaction catalyzed by oxygenase enzymes. researchgate.net
Monooxygenase Systems : The most common pathway for aerobic alkane degradation is initiated by alkane hydroxylases or monooxygenases. researchgate.netmdpi.com These enzymes, which include cytochrome P450 monooxygenases and integral-membrane non-heme iron monooxygenases like AlkB, typically hydroxylate the alkane at the terminal (ω-hydroxylation) or subterminal position. usgs.gov For this compound, terminal oxidation of the hexyl chain or the ethyl groups would produce a primary alcohol. This alcohol is then sequentially oxidized to an aldehyde and a carboxylic acid, which can enter the β-oxidation pathway for fatty acid metabolism. researchgate.net Subterminal oxidation could also occur, leading to the formation of a secondary alcohol, which is then converted to a ketone. usgs.gov Baeyer-Villiger monooxygenases can further oxidize the ketone to an ester, which is then hydrolyzed to an alcohol and a fatty acid. researchgate.netusgs.gov
Dioxygenase Systems : Although less common for alkanes, some bacteria utilize a dioxygenase-initiated pathway (the Finnerty pathway), which forms an n-alkyl hydroperoxide as the initial product. This is subsequently converted to an aldehyde and then a fatty acid. researchgate.net The high degree of branching in this compound makes it a challenging substrate for these enzymatic systems, likely resulting in slower degradation rates compared to less-branched isomers.
| Enzyme System | Mechanism of Action | Initial Product for this compound (Hypothetical) |
|---|---|---|
| Alkane Monooxygenases (e.g., AlkB, CYP450) | Terminal or subterminal hydroxylation of the alkane chain. | Primary or secondary alcohols (e.g., 3,3-Diethyl-2,5-dimethylhexan-1-ol). |
| Baeyer-Villiger Monooxygenase | Oxidizes a ketone (from secondary alcohol oxidation) to an ester. | An ester, following the formation of a ketone intermediate. |
| Dioxygenases (Finnerty Pathway) | Forms an n-alkyl hydroperoxide. | 3,3-Diethyl-2,5-dimethylhexyl hydroperoxide. |
Anaerobic Degradation Mechanisms: Fumarate (B1241708) Addition and Carboxylation Pathways
In the absence of oxygen, different enzymatic strategies are required to activate the chemically inert alkane molecule.
Fumarate Addition : The most well-documented pathway for anaerobic alkane activation involves the addition of the alkane to a fumarate molecule. tos.org This reaction is catalyzed by alkylsuccinate synthase (Ass), a glycyl radical enzyme. The addition typically occurs at a subterminal carbon atom of the alkane, forming a substituted alkylsuccinate. tos.org For this compound, this addition would likely occur at a methylene (B1212753) (CH2) or methine (CH) group, avoiding the sterically hindered quaternary carbon. The resulting alkylsuccinate is then further metabolized via a modified β-oxidation pathway. nih.gov The detection of specific alkylsuccinates and assA genes in contaminated environments serves as strong evidence for in-situ anaerobic hydrocarbon biodegradation. tos.org
Carboxylation Pathways : An alternative, though less frequently observed, mechanism for anaerobic alkane activation is direct carboxylation. In this pathway, a carboxyl group is added to the alkane, forming a fatty acid that is one carbon longer than the original alkane chain, often occurring at the C3 position. nepc.gov.au This fatty acid can then be degraded through β-oxidation. nepc.gov.au
| Step | Description | Enzyme | Intermediate for this compound |
|---|---|---|---|
| 1. Activation | Addition of the alkane across the double bond of fumarate. | Alkylsuccinate Synthase (Ass) | A substituted (diethyl-dimethylhexyl)succinate. |
| 2. CoA Ligation | Attachment of Coenzyme A to the succinate (B1194679) moiety. | CoA Ligase | (diethyl-dimethylhexyl)succinyl-CoA. |
| 3. Carbon Skeleton Rearrangement | Isomerization to form a methylmalonyl-CoA derivative. | Methylmalonyl-CoA Mutase | Rearranged CoA-ester. |
| 4. Decarboxylation & β-Oxidation | Removal of a carboxyl group and subsequent degradation via β-oxidation. | Various | Branched fatty acyl-CoAs. |
Photochemical Oxidation and Atmospheric Fate of Branched Alkanes
Volatilized branched alkanes entering the atmosphere are subject to photochemical oxidation, a key process that determines their atmospheric lifetime and contribution to air pollution.
Reaction with Hydroxyl Radicals (OH•) and Alkyl Radical Formation
The dominant removal process for alkanes in the troposphere during the daytime is reaction with the hydroxyl radical (OH•). researchgate.net The reaction proceeds via hydrogen abstraction from a C-H bond, leading to the formation of an alkyl radical (R•) and a water molecule. epa.gov The rate of this reaction depends on the C-H bond strength, which follows the order: tertiary < secondary < primary. For this compound, hydrogen abstraction is most likely to occur at the tertiary C-H bond at the C5 position, forming a stable tertiary alkyl radical. Abstraction from the secondary C-H bonds on the ethyl and hexyl chains is also possible, but less favorable.
Reactions with Nitrate (B79036) Radicals (NO3•) and Secondary Organic Aerosol Formation
Once formed, the alkyl radical (R•) reacts rapidly with molecular oxygen (O2) to form a peroxy radical (RO2•). The fate of this peroxy radical is central to the formation of various atmospheric products, including Secondary Organic Aerosol (SOA), a component of fine particulate matter (PM2.5). Branched alkanes are known to be significant SOA precursors.
In environments with nitrogen oxides (NOx = NO + NO2), the peroxy radical can react via several pathways:
Reaction with NO : RO2• reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO2). The alkoxy radical can undergo further reactions, such as isomerization or decomposition.
Reaction with NO2 : RO2• can react with nitrogen dioxide (NO2) to form a stable organic nitrate (RONO2). The addition of a nitrate group significantly lowers the vapor pressure of the molecule, increasing its likelihood of partitioning to the aerosol phase.
Reaction with Nitrate Radicals (NO3•) : During nighttime, in the absence of sunlight to photolyze NO2, concentrations of the nitrate radical (NO3•) can build up. Like the OH radical, NO3• can abstract a hydrogen atom from the alkane, initiating a similar oxidation sequence and contributing to SOA formation.
The oxidation products of this compound, including multifunctional compounds like hydroxynitrates and dinitrates, are semi-volatile. These compounds can condense onto existing aerosol particles or undergo gas-to-particle conversion, contributing to the growth and mass of SOA.
Geochemical Processes Influencing Branched Alkane Persistence and Transformation
Beyond biological and atmospheric degradation, the ultimate fate of this compound in subsurface environments is governed by geochemical processes that control its mobility, bioavailability, and long-term persistence. As a C12 alkane, it is a non-polar compound with very low water solubility, making it a non-aqueous phase liquid (NAPL) if present in sufficient quantities.
Sorption and Partitioning : In soils and sediments, this compound will preferentially partition from the aqueous phase to solid organic matter. usgs.gov This process, known as sorption, involves absorption into amorphous organic matter and adsorption onto carbonaceous materials like kerogen or black carbon. nih.gov Strong sorption reduces the dissolved-phase concentration, which in turn limits the compound's mobility in groundwater and its availability to microorganisms for biodegradation. nih.govresearchgate.net
Dissolution and Transport : The transport of this compound in groundwater is primarily controlled by its slow dissolution from the NAPL phase. researchgate.net Because alkanes of this size are practically insoluble in water, dissolution is a very slow process, meaning a source zone of contamination can persist for extended periods, slowly releasing dissolved hydrocarbons into an aquifer. Once dissolved, its movement is subject to advection and dispersion, though its mobility is significantly retarded by sorption to the aquifer matrix. researchgate.net
Abiotic Transformation : Over geological timescales, under conditions of elevated temperature and pressure, abiotic transformation processes can occur. These can include thermal cracking and rearrangement. However, in most contaminated surface and subsurface environments, these processes are negligible compared to the rates of microbial and photochemical degradation. Abiotic synthesis of alkanes is also known to occur in specific geological settings, such as during the thermal decomposition of certain minerals or via Fischer-Tropsch-type reactions, but these are formation, not degradation, pathways.
Strategic Applications of Branched Alkanes in Materials Science and Industrial Feedstocks
Branched Alkanes as Reference Compounds for Complex Hydrocarbon Mixture Analysis
While specific studies detailing the use of 3,3-Diethyl-2,5-dimethylhexane as a reference compound are not prominent in the available literature, its highly branched structure makes it a suitable candidate for such applications. The presence of quaternary carbons and multiple branching points would result in a unique chromatographic signature, which could be used to calibrate and validate analytical methods for complex hydrocarbon analysis.
In gas chromatography of petroleum and environmental extracts, a significant portion of the hydrocarbon content often appears as a broad, unresolved "hump" known as the Unresolved Complex Mixture (UCM). core.ac.ukplymouth.ac.ukwikipedia.org This UCM is typically composed of a multitude of structurally complex and co-eluting branched and cyclic hydrocarbons that are resistant to biodegradation. core.ac.ukplymouth.ac.uk Understanding the composition of UCMs is critical for environmental forensics, assessing the fate and transport of contaminants, and for optimizing petroleum refining processes.
The modeling of UCMs often involves the use of representative branched alkane structures to simulate their chromatographic behavior and to understand their environmental persistence. Highly branched alkanes are particularly important in this context, as their resistance to microbial degradation is a key characteristic of the compounds that constitute UCMs. plymouth.ac.uk Although direct evidence of this compound being used in UCM modeling is not found in the reviewed literature, its molecular structure is emblematic of the types of compounds believed to be major contributors to these unresolved mixtures.
Structure-Property Relationships in Advanced Hydrocarbon Materials
The relationship between the molecular structure of alkanes and their macroscopic properties is a fundamental concept in materials science. Branching in alkanes significantly influences their physical properties, such as melting point, boiling point, and viscosity, when compared to their linear isomers. fiveable.meopentextbc.ca Generally, increased branching leads to a decrease in the melting and boiling points due to the disruption of efficient molecular packing and a reduction in the surface area available for intermolecular van der Waals forces. fiveable.me
These structure-property relationships are exploited in the design of advanced hydrocarbon materials. For instance, the degree of branching can be tailored to control the viscosity and pour point of lubricating oils, ensuring optimal performance across a range of temperatures. While specific material science applications of this compound have not been documented in the searched literature, its highly branched nature would theoretically impart a low pour point and specific viscosity characteristics, making it an interesting model compound for studying the behavior of complex hydrocarbons in material applications.
Synthetic Applications in the Production of Specialty Chemicals and Lubricants
Branched alkanes are important feedstocks in the chemical industry for the synthesis of a variety of specialty chemicals and high-performance lubricants. quora.comtutorchase.com Their unique structures can be functionalized to produce a range of derivatives with specific properties. For example, the oxidation of branched alkanes can yield specialty alcohols and ketones used in various industrial processes.
In the field of lubricants, highly branched alkanes are particularly valued for their excellent low-temperature fluidity and high viscosity index, which are critical for modern engine oils and industrial lubricants. nih.govresearchgate.netrsc.org The branching inhibits the formation of crystalline wax structures at low temperatures, thereby improving the cold-flow properties of the lubricant. nih.gov The synthesis of lubricant base oils often involves the oligomerization of smaller olefins to create highly branched structures. While direct synthetic routes starting from this compound for specialty chemicals or lubricants are not described in the available scientific literature, the general principles of branched alkane chemistry suggest its potential as a building block or a target molecule for creating materials with tailored properties. The development of synthetic pathways to and from such complex branched structures is an ongoing area of research in organic and industrial chemistry. science.govstackexchange.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
